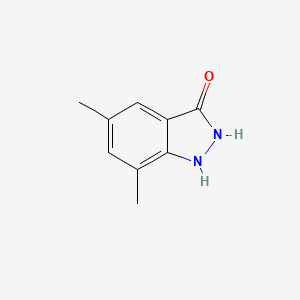
5,7-Dimethyl-3-hydroxy-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-3-hydroxy-1H-indazole is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the anticancer potential of indazole derivatives. For instance, a study evaluated several indazole derivatives against two cancer cell lines: HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that these compounds exhibited mild to moderate anticancer activities .
Case Study: Molecular Docking and Anticancer Efficacy
A study synthesized novel indazole derivatives and performed molecular docking studies to evaluate their effectiveness against renal cancer. The binding energy values were calculated using AutoDock software, revealing that certain derivatives displayed strong interactions with target proteins associated with renal cancer .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | HCT-116 | 15.4 |
| 5b | MDA-MB-231 | 12.3 |
| 5c | HCT-116 | 10.7 |
The above table summarizes the IC50 values for selected indazole derivatives against specific cancer cell lines, indicating their potential as anticancer agents.
Antibacterial Activity
The antibacterial properties of 5,7-Dimethyl-3-hydroxy-1H-indazole have been evaluated using the agar diffusion method. Compounds derived from this scaffold demonstrated varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.
Case Study: Antibacterial Efficacy Assessment
In a recent study, the antibacterial activity was assessed by measuring the zone of inhibition (ZOI) and minimum inhibitory concentration (MIC) values for several synthesized compounds:
| Compound | S. aureus ZOI (mm) | B. subtilis ZOI (mm) | E. coli ZOI (mm) |
|---|---|---|---|
| 5A | 8 | 10 | 10 |
| 5D | 10 | 14 | 16 |
| 5F | 17 | 19 | 18 |
The table illustrates the effectiveness of various indazole derivatives against bacterial strains, showing that compounds like 5F exhibit significant antibacterial properties .
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding the interaction between indazole derivatives and biological targets. For instance, compounds were docked against DNA gyrase enzyme (PDB code: 1KZN), revealing that certain scaffolds displayed excellent bonding interactions:
Binding Interactions Example
- Compound: 5F
- Binding Energy: -7.0 kcal/mol
- Key Interactions:
- Hydrogen bonds with GLU-50 and ARG-76
- Van der Waals interactions with PRO-9 and VAL-120
These findings suggest that molecular docking can predict the binding affinity and interaction patterns of indazole derivatives with target proteins, aiding in the design of more effective therapeutic agents .
Propriétés
IUPAC Name |
5,7-dimethyl-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-6(2)8-7(4-5)9(12)11-10-8/h3-4H,1-2H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNFJOBXASUJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













